molecular formula C18H15NO B6337431 4-(2,6-Dimethylbenzoyl)quinoline;  97% CAS No. 1187167-47-0

4-(2,6-Dimethylbenzoyl)quinoline; 97%

Cat. No. B6337431
CAS RN: 1187167-47-0
M. Wt: 261.3 g/mol
InChI Key: MSUJKOXJYZGCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethylbenzoyl)quinoline, or 97% for short, is a chemical compound belonging to the class of quinoline derivatives. It is a white crystalline solid with a melting point of 149-151°C and a boiling point of 280-281°C. The compound has a molecular weight of 211.25 g/mol and a chemical formula of C15H13NO2. It is a widely used compound in the research and development of drugs and other pharmaceuticals due to its unique properties and wide range of applications.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. They act on various cancer cell lines by interfering with cell signaling pathways. For instance, certain quinazoline derivatives have shown promise in treating lung and pancreatic cancers .

Antibacterial Agents

The emergence of drug-resistant bacterial strains has led to a renewed interest in quinoline compounds as potential antibacterial agents. Their ability to inhibit bacterial growth makes them valuable in the development of new antibiotics .

Antifungal Applications

Similar to their antibacterial properties, quinoline derivatives can also serve as antifungal agents. Their structural diversity allows them to target a wide range of fungal species, making them useful in treating fungal infections .

Antimalarial Drugs

Quinoline-based compounds have a long history as antimalarial drugs. Chloroquine and primaquine are well-known examples that have saved countless lives. Research continues to develop new quinoline derivatives to combat malaria, especially in the face of drug resistance .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Quinoline derivatives exhibit anti-inflammatory activity, which can be harnessed for therapeutic purposes .

Antiviral Agents

The quinoline scaffold is being explored for its antiviral capabilities. With the ongoing challenge of viral diseases, these compounds offer a promising avenue for the development of novel antiviral drugs .

Anticonvulsant Effects

Quinoline derivatives have shown potential as anticonvulsants. They can modulate neuronal excitability and may be used to treat epilepsy and other seizure disorders .

Anti-Parkinsonism Activity

Some quinoline compounds have been identified to have anti-Parkinsonism effects. They may offer a new approach to managing the symptoms of Parkinson’s disease, providing an alternative to current treatments .

properties

IUPAC Name

(2,6-dimethylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)15-10-14-8-3-4-9-16(14)19-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUJKOXJYZGCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267685
Record name (2,6-Dimethylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylbenzoyl)quinoline

CAS RN

1187167-47-0
Record name (2,6-Dimethylphenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.